molecular formula C10H16O3 B14579517 2-Acetyl-5-methylcyclohexane-1-carboxylic acid CAS No. 61328-63-0

2-Acetyl-5-methylcyclohexane-1-carboxylic acid

Cat. No.: B14579517
CAS No.: 61328-63-0
M. Wt: 184.23 g/mol
InChI Key: WBKMHCWAPIPKMY-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an acetyl group, a methyl group, and a carboxylic acid group attached to a cyclohexane ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-methylcyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the oxidation of 2-acetyl-5-methylcyclohexanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. This reaction converts the alcohol group to a carboxylic acid group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, yielding 2-acetyl-5-methylcyclohexanol.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Diketones or carboxylic acid derivatives.

    Reduction: 2-Acetyl-5-methylcyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-5-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The acetyl and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylcyclohexane-1-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methylcyclohexane-1-carboxylic acid: Lacks the acetyl group.

    2-Methylcyclohexane-1-carboxylic acid: Lacks the acetyl group and has a different substitution pattern.

Uniqueness

2-Acetyl-5-methylcyclohexane-1-carboxylic acid is unique due to the presence of both an acetyl group and a methyl group on the cyclohexane ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61328-63-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-acetyl-5-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h6,8-9H,3-5H2,1-2H3,(H,12,13)

InChI Key

WBKMHCWAPIPKMY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(=O)C

Origin of Product

United States

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